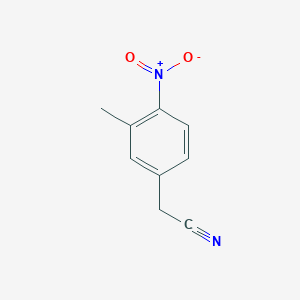
N''-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles : Compounds related to benzothiazole have been synthesized, such as oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, demonstrating the compound's utility in creating new chemical structures (Sharba et al., 2005).
- Creation of Antihypertensive Agents : Derivatives of thiosemicarbazides, triazoles, and Schiff bases have been synthesized as potential antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).
Biological Activities
- Anticancer Properties : New benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity (Osmaniye et al., 2018).
- Antibacterial and Antifungal Activities : Novel benzothiazole derivatives with hydrazone moiety have been synthesized, showing anticandidal activity (Yurttaş et al., 2016).
Other Applications
- Fluorescence and Biological Activities : Novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives have been created, exhibiting remarkable fluorescence properties and antimicrobial activities (Azzam et al., 2020).
- Corrosion Inhibition : Benzothiazole derivatives have been studied for their role as corrosion inhibitors for carbon steel, demonstrating their potential application in industrial maintenance (Hu et al., 2016).
Propiedades
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-13-6-4-9-19-20(13)24-22(29-19)26-25-21(27)15-12-17(18-10-5-11-28-18)23-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQRBLCDHWCTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-thienyl)cinchoninohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)







![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)